5-Chloro-4-methylnicotinic acid
Overview
Description
5-Chloro-4-methylnicotinic acid is an organic compound with the molecular formula C7H6ClNO2 It is a derivative of nicotinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a chlorine atom, and the hydrogen atom at the 4-position is replaced by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Chloro-4-methylnicotinic acid involves the chlorination of 4-methylnicotinic acid. The reaction typically uses thionyl chloride or phosphorus pentachloride as the chlorinating agents under reflux conditions. The reaction proceeds as follows: [ \text{4-Methylnicotinic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} ]
Another method involves the use of 3,5-lutidine as a starting material. The process includes the oxidation of 3,5-lutidine with potassium permanganate in an aqueous medium, followed by chlorination using thionyl chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-chloro-4-methylpyridine-3,6-dicarboxylic acid.
Reduction: Reduction of the compound can lead to the formation of 5-chloro-4-methylpyridine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines, to form corresponding amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 5-Chloro-4-methylpyridine-3,6-dicarboxylic acid.
Reduction: 5-Chloro-4-methylpyridine.
Substitution: Corresponding amides, such as 5-chloro-4-methylpyridine-3-carboxamide.
Scientific Research Applications
5-Chloro-4-methylnicotinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 5-Chloro-4-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids, leading to the suppression of cell proliferation. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-Methylnicotinic acid: Lacks the chlorine atom at the 5-position.
5-Chloronicotinic acid: Lacks the methyl group at the 4-position.
Nicotinic acid: Lacks both the chlorine atom and the methyl group.
Uniqueness
5-Chloro-4-methylnicotinic acid is unique due to the presence of both the chlorine atom and the methyl group on the pyridine ring. This unique substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-chloro-4-methylpyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-4-5(7(10)11)2-9-3-6(4)8/h2-3H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYPAJVKUAHQHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401264398 | |
Record name | 5-Chloro-4-methyl-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401264398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890092-41-8 | |
Record name | 5-Chloro-4-methyl-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890092-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-4-methyl-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401264398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-4-methylpyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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